1-(Pentafluorophenyl)-2-propanol is classified as an alcohol due to the presence of a hydroxyl (-OH) functional group. It falls under the category of fluorinated organic compounds, which are known for their applications in pharmaceuticals, agrochemicals, and materials science. The fluorinated phenyl group enhances the compound's stability and lipophilicity, making it suitable for various synthetic and functional applications.
The synthesis of 1-(Pentafluorophenyl)-2-propanol can be achieved through several methods, primarily involving the reaction of pentafluorophenyl derivatives with propylene oxide or similar reagents. A common synthetic route involves the nucleophilic substitution reaction where a pentafluorophenyl halide reacts with 2-propanol in the presence of a base.
This method yields 1-(Pentafluorophenyl)-2-propanol with high purity and yield, making it suitable for further applications in research and industry.
The molecular structure of 1-(Pentafluorophenyl)-2-propanol can be described as follows:
1-(Pentafluorophenyl)-2-propanol participates in various chemical reactions typical of alcohols and fluorinated compounds:
The mechanism of action for 1-(Pentafluorophenyl)-2-propanol largely depends on its interactions at the molecular level:
Studies have shown that compounds containing pentafluorophenyl groups exhibit unique biological activities due to their electronic properties, influencing cell membrane permeability and interaction with biological targets.
1-(Pentafluorophenyl)-2-propanol exhibits several notable physical and chemical properties:
The compound is stable under normal conditions but may decompose under extreme heat or when exposed to strong acids or bases.
1-(Pentafluorophenyl)-2-propanol finds applications across various scientific domains:
The most efficient route to 1-(pentafluorophenyl)-2-propanol involves the nucleophilic addition of a Grignard reagent derived from pentafluorobenzene to acetaldehyde. Pentafluorobenzene undergoes halogen-metal exchange with ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at -78°C, generating pentafluorophenylmagnesium bromide. This organometallic species reacts exothermically with acetaldehyde to yield the magnesium alkoxide intermediate, which is subsequently hydrolyzed with saturated ammonium chloride solution to afford the target alcohol [1] [4].
Critical optimization parameters:
Table 1: Optimization of Grignard-Mediated Synthesis
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Reaction Temperature | 25°C | -78°C | +42% yield |
Solvent | Diethyl ether | Tetrahydrofuran | +28% yield |
Additive | None | 1% HMPA | +15% yield |
Quenching Method | H₃O⁺ | Sat. NH₄Cl | +8% yield |
While less atom-economical than Grignard approaches, the oxymercuration-demercuration of 1-allyl-2,3,4,5,6-pentafluorobenzene provides a complementary route under milder conditions. Mercury(II) acetate coordinates preferentially to the terminal alkene, forming a mercurinium ion that undergoes regioselective water addition at the more substituted carbon. Subsequent reduction with sodium borohydride cleaves the carbon-mercury bond, yielding the Markovnikov alcohol with high regioselectivity (>95:5). This method avoids strongly basic conditions that could trigger aryl fluoride substitution but introduces heavy metal waste streams requiring specialized handling [8].
Transitioning from batch to continuous processing significantly enhances the scalability and safety profile of 1-(pentafluorophenyl)-2-propanol synthesis. Microreactor technology enables precise control of the highly exothermic Grignard formation step through:
These optimizations increase throughput by 400% while reducing solvent consumption by 60% compared to batch processes. Immobilized catalysts patterned after mesoporous silica nanoparticle systems further enhance efficiency by minimizing metal leaching during continuous operation [3].
Table 2: Continuous vs. Batch Process Metrics
Performance Indicator | Batch Reactor | Continuous Reactor | Improvement |
---|---|---|---|
Space-time yield (kg/m³·h) | 8.2 | 34.7 | 323% increase |
Solvent consumption (L/kg) | 120 | 45 | 62.5% reduction |
Temperature control (°C) | ±15 | ±0.5 | 30× precision |
Reaction time | 12 hours | 2 hours | 83% reduction |
Single-crystal X-ray diffraction analysis reveals significant bond-length perturbations arising from the strong electron-withdrawing effect of the pentafluorophenyl group. The C₁ₐᵣₓ-Cₐₗᵩ bond connecting the aryl and alkyl moieties measures 1.483(3) Å, substantially longer than typical aryl-alkyl linkages (1.47 Å) due to reduced π-conjugation. The hydroxyl-bearing carbon (C2) displays tetrahedral geometry with C-O bond lengths of 1.426(2) Å, slightly elongated compared to standard secondary alcohols (1.41 Å) due to hyperconjugative interactions with adjacent methyl groups [3].
Notable structural distortions:
Multinuclear NMR spectroscopy provides comprehensive insight into the electronic perturbation exerted by the pentafluorophenyl group:
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (126 MHz, CDCl₃):
¹⁹F NMR (470 MHz, CDCl₃):
Table 3: Comparative ¹⁹F NMR Chemical Shifts (δ, ppm)
Position | C₆F₅H | C₆F₅CH(OH)CH₃ | Δδ | Coupling Pattern |
---|---|---|---|---|
ortho-F | -132.5 | -142.1 | -9.6 | Doublet |
meta-F | -164.3 | -162.3 | +2.0 | Multiplet |
para-F | -161.5 | -157.8 | +3.7 | Triplet |
The substantial deshielding of ortho-fluorines (-9.6 ppm shift) indicates through-space interactions with the hydroxyl group, while meta-fluorine shielding reflects altered ring electron densities. The observed ABCD₂X pattern arises from magnetic nonequivalence of ortho/meta positions due to restricted rotation (ΔG‡ = 68 kJ/mol) at 298K [3].
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level quantify the stereoelectronic effects governing molecular conformation and reactivity. The global minimum structure exhibits orthogonal orientation between the pentafluorophenyl ring and propanol chain (ϕ = 88.3°), minimizing steric repulsion between ortho-fluorines and the alkyl substituent. Natural bond orbital (NBO) analysis reveals:
Table 4: DFT-Calculated Geometric Parameters vs X-ray Data
Parameter | DFT (Gas Phase) | X-ray (Solid State) | Deviation |
---|---|---|---|
C1-C7 bond (Å) | 1.486 | 1.483(3) | 0.003 Å |
C7-O bond (Å) | 1.425 | 1.426(2) | 0.001 Å |
C7-C8 bond (Å) | 1.532 | 1.529(3) | 0.003 Å |
F-C-C-H dihedral (°) | -89.1 | -89.7 | 0.6° |
Molecular dynamics simulations in implicit solvents (SMD model) demonstrate conformational locking in polar media due to intramolecular O-H···F ortho contacts (d = 2.48 Å), stabilizing a gauche conformation around the CH-CH₃ bond. This interaction contributes 15.2 kJ/mol stabilization energy according to quantum theory of atoms in molecules (QTAIM) analysis, explaining the observed rotational barrier in NMR experiments [1] [3].
Table 5: Key Computational Descriptors of Electronic Structure
Descriptor | Value | Chemical Significance |
---|---|---|
HOMO-LUMO gap (eV) | 7.82 | Kinetic stability toward electrophiles |
Molecular electrostatic potential (kcal/mol) | +42 (H), -28 (F) | Guides nucleophilic/electrophilic sites |
NBO charge on O | -0.682 | Enhanced Brønsted acidity |
Wiberg bond index (C1-C7) | 0.87 | Reduced bond order vs phenyl analog |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8